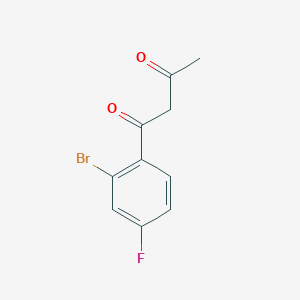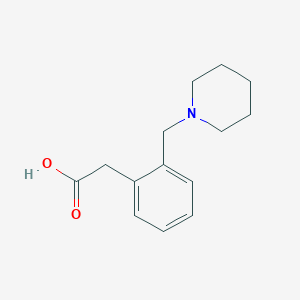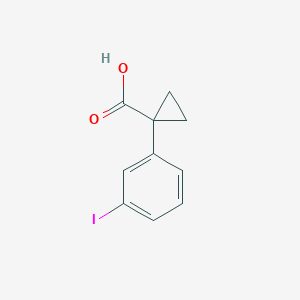
1-(2-Bromo-4-fluorophenyl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4-fluorophenyl)butane-1,3-dione is an organic compound with the molecular formula C10H8BrFO2. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a butane-1,3-dione moiety. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-fluorophenyl)butane-1,3-dione typically involves the reaction of 2-bromo-4-fluoroacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-4-fluorophenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Bromo-4-fluorophenyl)butane-1,3-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4-fluorophenyl)butane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its bromine and fluorine atoms play a crucial role in determining its reactivity and selectivity in these reactions .
Comparación Con Compuestos Similares
- 1-(4-Bromo-2-fluorophenyl)butane-1,3-dione
- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
- 1-(4-Fluorophenyl)butane-1,3-dione
Comparison: 1-(2-Bromo-4-fluorophenyl)butane-1,3-dione is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This positioning influences its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity and efficiency in various chemical processes .
Propiedades
Fórmula molecular |
C10H8BrFO2 |
|---|---|
Peso molecular |
259.07 g/mol |
Nombre IUPAC |
1-(2-bromo-4-fluorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H8BrFO2/c1-6(13)4-10(14)8-3-2-7(12)5-9(8)11/h2-3,5H,4H2,1H3 |
Clave InChI |
RLBKULFWNKKPFR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C1=C(C=C(C=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Racemic-(4aS,6S,7aS)-4-tert-butyl6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B13061764.png)

![3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride](/img/structure/B13061774.png)
![(3R,4R,5S,6S)-2-methyl-6-[(3R,9S,10R,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol](/img/structure/B13061781.png)
![6-(3-Thienyl)imidazo[2,1-b]thiazole](/img/structure/B13061784.png)

![Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13061788.png)


amine](/img/structure/B13061808.png)



